molecular formula C16H16ClF3N4O B2556374 5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine CAS No. 2198845-41-7

5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine

Cat. No.: B2556374
CAS No.: 2198845-41-7
M. Wt: 372.78
InChI Key: UOSFACPTJIXREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It features a complex molecular structure comprising a pyrimidine core linked to a trifluoromethyl-substituted pyridine ring via a piperidine spacer. This specific architecture is characteristic of compounds designed to modulate biological targets, particularly G Protein-Coupled Receptors (GPCRs) and kinases. While direct pharmacological data for this specific molecule is not available in the public domain, its structural framework provides strong indications of its research value. Compounds with piperidine-linked pyrimidine and pyridine heterocycles are frequently investigated as potent agonists for receptors like GPR119, a promising target for type 2 diabetes therapeutics due to its role in stimulating glucose-dependent insulin and GLP-1 secretion . Furthermore, the piperidine-pyrimidine scaffold is a recognized pharmacophore in the development of allosteric modulators for other GPCRs, such as the Cannabinoid Receptor 1 (CB1), which is relevant for research into obesity and metabolic diseases . The presence of the chloropyrimidine group also suggests potential for antimicrobial applications, as similar motifs are explored in the synthesis of new agents against resistant pathogens . This product is intended for research purposes to further explore these and other potential mechanisms of action. It is supplied for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-chloro-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O/c17-12-8-21-15(22-9-12)24-6-4-11(5-7-24)10-25-14-3-1-2-13(23-14)16(18,19)20/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSFACPTJIXREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key pyrimidine-based compounds, highlighting structural differences and inferred pharmacological implications:

Compound Name (Example) Core Structure Key Substituents Hypothesized Therapeutic Role
5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine Pyrimidine - 5-Cl
- 2-(Piperidinylmethyloxy-6-CF₃-pyridinyl)
Kinase inhibition, oncology (inferred)
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine Pyrimidine - 4-Cl, 6-OCH₃
- Sulfanyl bridge to dimethylpiperidine
Antimicrobial (e.g., trimethoprim-like)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine-pyrimidine hybrid - Amino group
- Substituted phenyl rings
Broad-spectrum (e.g., antiviral, anticancer)

Substituent-Driven Pharmacological Effects

Chlorine Atom
  • 4-Chloro substituent (as in ): May alter steric interactions, favoring antimicrobial activity by mimicking folate antagonists like trimethoprim .
Trifluoromethyl Group
  • The 6-CF₃ group on the pyridine ring in the target compound likely improves metabolic stability and lipophilicity compared to methyl or methoxy groups in analogs . This feature is critical in oncology drugs (e.g., capecitabine) for prolonged half-life .
Piperidine vs. Sulfanyl Linkers
  • The piperidinylmethyloxy linker in the target compound may offer conformational flexibility for binding kinase active sites, similar to imatinib (Gleevec) .
  • The sulfanyl bridge in ’s compound could influence redox properties or metal-binding capacity, relevant to antimicrobial mechanisms .
Amino and Phenyl Groups
  • Amino groups () facilitate hydrogen bonding with biological targets, broadening therapeutic applications (e.g., antiviral or anticancer) .

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